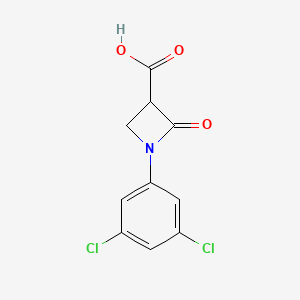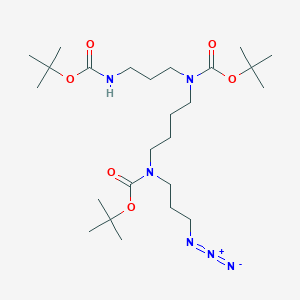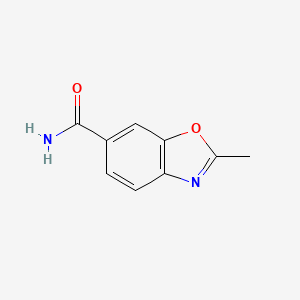
1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid, also known as 3,5-dichlorophenyl oxazetidine-3-carboxylic acid (DOPO-CAA), is a heterocyclic compound that has been studied for its potential use in a variety of scientific applications. DOPO-CAA has been used in the synthesis of several compounds, including the synthesis of the antifungal agent fluconazole, and has been studied for its potential use in the treatment of various diseases. The compound has also been studied for its biochemical and physiological effects, as well as its potential advantages and limitations in laboratory experiments.
Scientific Research Applications
DOPO-CAA has been studied for its potential use in a variety of scientific applications. For example, the compound has been used in the synthesis of the antifungal agent fluconazole, and has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and malaria. Additionally, the compound has been studied for its potential use in the synthesis of other compounds, such as the antifungal agent terbinafine.
Mechanism of Action
The mechanism of action of DOPO-CAA is not yet fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes, such as the enzyme responsible for the synthesis of the antifungal agent fluconazole. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of the antifungal agent terbinafine.
Biochemical and Physiological Effects
DOPO-CAA has been studied for its potential biochemical and physiological effects. In laboratory experiments, the compound has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the synthesis of the antifungal agent fluconazole. Additionally, the compound has been shown to inhibit the activity of certain proteins, such as the protein responsible for the synthesis of the antifungal agent terbinafine. Additionally, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties.
Advantages and Limitations for Lab Experiments
DOPO-CAA has several advantages and limitations for use in laboratory experiments. One of the main advantages of the compound is its availability and relative ease of synthesis. Additionally, the compound is relatively stable and has a relatively low toxicity. However, the compound is also relatively expensive, and the synthesis process can be time-consuming. Additionally, the compound is not widely available, and the synthesis process can be difficult to replicate in a laboratory setting.
Future Directions
There are several potential future directions for the use of DOPO-CAA. One potential direction is the development of new compounds based on the compound’s structure. Additionally, the compound could be used in the synthesis of new drugs, such as antifungal agents, or in the treatment of various diseases. Additionally, the compound could be further studied for its potential biochemical and physiological effects. Finally, the compound could be used in the development of new laboratory experiments, such as those involving the synthesis of new compounds or the study of the compound’s biochemical and physiological effects.
Synthesis Methods
DOPO-CAA can be synthesized through a variety of methods, including the reaction of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acidphenol with ethyl chloroformate in the presence of potassium carbonate, followed by the addition of sodium hydroxide and water. Other methods of synthesis include the reaction of 1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acidphenol with ethyl chloroformate in the presence of a base, such as potassium carbonate, followed by the addition of sodium hydroxide and water.
properties
IUPAC Name |
1-(3,5-dichlorophenyl)-2-oxoazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3/c11-5-1-6(12)3-7(2-5)13-4-8(9(13)14)10(15)16/h1-3,8H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJLLNXZMXDDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichlorophenyl)-2-oxoazetidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[3,5-di(trifluoromethyl)phenyl] carbonate, 95%](/img/structure/B6357717.png)



![t-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B6357737.png)
![5-[(t-Butoxy)carbonyl]-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6357748.png)







